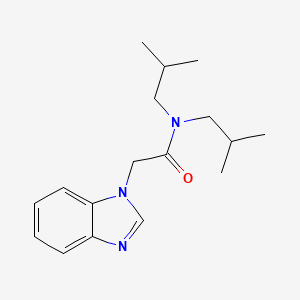
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide, commonly known as N-(4-chloro-2-nitrophenyl)acetamide (CNPA), is a chemical compound that has gained significant attention in the scientific community due to its various applications in research and industry. CNPA is a yellow crystalline powder that is soluble in organic solvents and is widely used in biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide involves the binding of the compound to the active site of AChE, which prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission and improve cognitive function. The inhibition of AChE by this compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of AChE activity, the enhancement of cholinergic neurotransmission, and the improvement of cognitive function. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide in lab experiments is its high potency as an AChE inhibitor, which allows for the accurate measurement of enzyme kinetics and protein-ligand interactions. This compound is also relatively easy to synthesize and is readily available in the market. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide, including the development of new drugs for the treatment of neurological disorders, the study of the compound's neuroprotective effects, and the investigation of its potential as an anti-inflammatory and antioxidant agent. Further studies are also needed to explore the safety and toxicity of this compound and to optimize its use in lab experiments.
In conclusion, this compound (this compound) is a valuable compound with numerous applications in scientific research. Its potency as an AChE inhibitor and its neuroprotective properties make it a promising candidate for the development of new drugs to treat neurological disorders. However, further studies are needed to explore its safety and toxicity and to optimize its use in lab experiments.
Méthodes De Synthèse
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide can be synthesized through a multi-step reaction involving the condensation of 4-chloro-2-nitroaniline with benzaldehyde, followed by reduction with sodium borohydride. The final product is obtained through the acetylation of the resulting amine with acetic anhydride. The synthesis of this compound is a well-established method and has been extensively studied in the literature.
Applications De Recherche Scientifique
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. This compound is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This makes this compound a valuable tool for studying the role of AChE in the nervous system and for developing new drugs to treat neurological disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O3/c21-16-11-12-17(18(13-16)23(25)26)22-20(24)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGPNGJNTNJFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5362529.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acetamide](/img/structure/B5362537.png)
![N-cyclohexyl-2-[(methoxyacetyl)amino]benzamide](/img/structure/B5362550.png)
![1-[3-(3-fluorophenyl)propanoyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5362558.png)

![3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]-N-1,3-thiazol-2-ylacrylamide](/img/structure/B5362584.png)
![5-propyl-3-[(4-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5362596.png)



![4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5362609.png)
![methyl 3-[(4-isobutyl-2-methyl-3-oxo-1-piperazinyl)methyl]-4-methoxybenzoate](/img/structure/B5362622.png)
![methyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5362627.png)